![molecular formula C15H14ClN5O2 B392023 N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE](/img/structure/B392023.png)
N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a furan ring, and a methoxy-substituted phenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Furan and Phenyl Groups: The furan-2-ylmethyl and 4-methoxy-phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, elevated temperatures (70-80°C).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and appropriate bases.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine core, furan ring, and methoxy-phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H14ClN5O2 |
|---|---|
Molekulargewicht |
331.76g/mol |
IUPAC-Name |
6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H14ClN5O2/c1-22-11-6-4-10(5-7-11)18-15-20-13(16)19-14(21-15)17-9-12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
JQUZWLQYKFCDGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B391940.png)
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B391945.png)
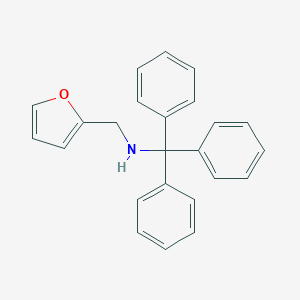
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-butoxybenzoate](/img/structure/B391949.png)
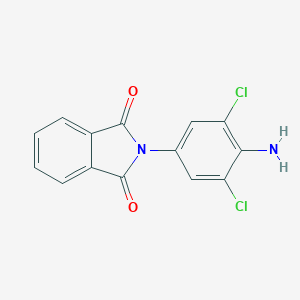

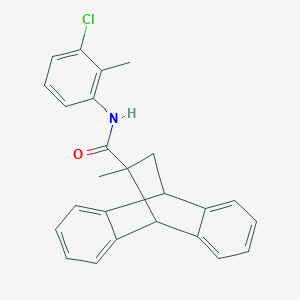
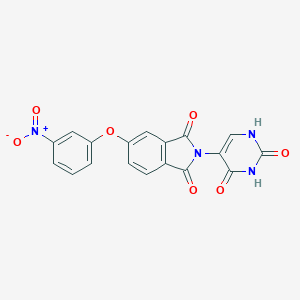
![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
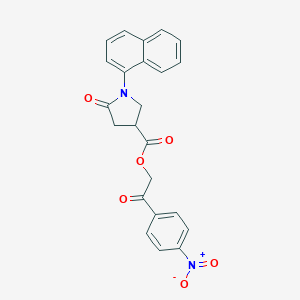
![2-[(4-Iodoanilino)methylene]cyclopentanone](/img/structure/B391961.png)
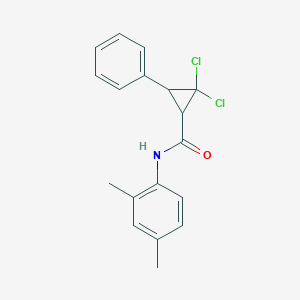
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
